2-[[4-(3-Fluoro-4-formylphenyl)phenyl]methylsulfanyl]acetic acid
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Description
The compound is a complex organic molecule that contains several functional groups, including a fluoro-substituted phenyl group, a formyl group, a phenyl group, a methylsulfanyl group, and an acetic acid group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the introduction of the fluoro and formyl groups to the phenyl ring, the coupling of the two phenyl rings, and the attachment of the methylsulfanyl and acetic acid groups .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the phenyl rings. The presence of the fluoro and formyl groups could potentially influence the electronic properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in the molecule. For example, the formyl group could potentially undergo reactions such as nucleophilic addition or oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by the nature of its functional groups .Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[[4-(3-fluoro-4-formylphenyl)phenyl]methylsulfanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FO3S/c17-15-7-13(5-6-14(15)8-18)12-3-1-11(2-4-12)9-21-10-16(19)20/h1-8H,9-10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIUQOUUPJNJNLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSCC(=O)O)C2=CC(=C(C=C2)C=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[4-(3-Fluoro-4-formylphenyl)phenyl]methylsulfanyl]acetic acid |
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